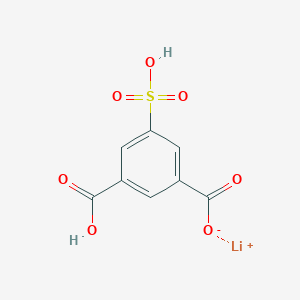

5-Sulfoisophthalic acid monolithium salt

Description

Overview of Aromatic Sulfonate Carboxylates as Chemical Building Blocks

Aromatic sulfonate carboxylates are a class of organic compounds characterized by an aromatic ring substituted with at least one sulfonic acid (or sulfonate) group and at least one carboxylic acid (or carboxylate) group. This dual functionality is the cornerstone of their utility as chemical building blocks. chemscene.com In chemical synthesis, a building block is a fundamental unit used to construct more complex molecules. chemscene.comacs.org

The presence of both the strongly acidic sulfonate group and the weakly acidic carboxylate groups provides multiple reactive sites. This allows these molecules to be integrated into larger structures, such as polymers and coordination networks, through reactions like esterification and condensation. arveelabs.comvedantu.com The sulfonic acid group, in particular, can be used as a "blocking group" in organic synthesis to direct other chemical groups to specific positions on the aromatic ring, and can later be removed if necessary. youtube.com Compounds in this class, such as the sodium salt of 5-sulfoisophthalic acid, have found use as dispersants, thickeners, and components in dyeing processes, highlighting the broad utility derived from their unique chemical architecture. bloomtechz.com

Academic Significance of 5-SIPA-Li in Materials Science and Organic Synthesis

The academic and industrial interest in 5-SIPA-Li stems from its specific role as a functional monomer and modifier in materials science and polymer synthesis.

In Materials Science , 5-SIPA-Li is primarily recognized as a key monomer for producing water-dispersible polyesters. sigmaaldrich.comchemicalbook.com Its incorporation into polymer chains imparts anionic characteristics, which improves water dispersibility without the need for external surfactants. This is highly significant for developing environmentally friendlier coatings, adhesives, and inks. arveelabs.comarveelabs.com A major application is its use as an additive in polyamide (nylon) and polyester (B1180765) fibers. arveelabs.comgoogle.com When copolymerized into these materials, the ionic sulfonate group provides dye sites for cationic (basic) dyes, significantly enhancing the dyeability and color fastness of the resulting fibers. arveelabs.comgoogle.com This has led to the production of specialty nylon fibers for applications like stain-resistant carpeting. arveelabs.com

In Organic Synthesis , the significance of 5-SIPA-Li is not as a typical reagent, such as the highly reactive organolithium compounds used for deprotonation or nucleophilic addition. wikipedia.orgyoutube.com Instead, its importance lies in its role as a specialized building block in polymerization. The synthesis of polymers is a major branch of organic synthesis, and 5-SIPA-Li serves as a difunctional monomer that can react with glycols and diamines to be integrated into polyester and polyamide backbones. arveelabs.com The process for preparing 5-SIPA-Li itself is an area of study, with research focused on developing methods that yield a high-purity product with low concentrations of impurities like sulfate (B86663) esters. google.com

Table 2: Selected Applications of 5-SIPA-Li in Materials Science

| Application Area | Function of 5-SIPA-Li | Resulting Material/Product | Source |

|---|---|---|---|

| Textile Industry | Cationic dyeability modifier | Dyeable polyester and polyamide fibers | arveelabs.comgoogle.com |

| Coatings & Inks | Monomer for water dispersibility | Water-dispersible polyester resins, specialty inks | arveelabs.comchemicalbook.comarveelabs.com |

| Adhesives | Polymer modifier | Specialty adhesives for food packaging | arveelabs.comarveelabs.com |

| Specialty Polymers | Intermediate | Tack-free, solvent-resistant coatings | arveelabs.com |

Current Research Landscape and Future Directions for 5-SIPA-Li Derived Materials

The current research involving 5-SIPA-Li is largely centered on process optimization and application in functional polymers. google.com There is an ongoing need for commercially viable manufacturing methods that produce high-purity salts, as impurities can negatively affect polymerization processes. google.comgoogle.com

Looking forward, the future for 5-SIPA-Li and related materials appears to be expanding into more advanced applications. A significant area of potential is the use of 5-SIPA-Li as a linker molecule in the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers. nih.govnih.gov MOFs are crystalline materials with high porosity and surface area, constructed from metal ions or clusters linked by organic molecules. researchgate.net The dicarboxylate structure of 5-SIPA-Li is ideal for this purpose, while the sulfonate group can add functionality, improve stability, or alter the pore environment. These tailored MOFs could be designed for specific applications in catalysis, gas storage and separation, and even as components in solid-state batteries. researchgate.netsmu.edu.sg

Furthermore, research into "mixed-linker" MOFs, where 5-SIPA-Li could be incorporated alongside other organic linkers, allows for the fine-tuning of a material's properties. researchgate.net Drawing parallels from its sodium salt counterpart, future research may also explore the use of 5-SIPA-Li in developing flame retardants for batteries, high-temperature resistant materials, and smart materials with anti-static or antimicrobial properties. bloomtechz.com

Preparation of 5-Sulfoisophthalic Acid (HSIPA) as a Key Intermediate

The foundational step in the production of 5-SIPA-Li is the synthesis of 5-sulfoisophthalic acid (HSIPA). This is typically achieved through the sulfonation of isophthalic acid. The process involves reacting isophthalic acid with fuming sulfuric acid (oleum).

The reaction is generally carried out in a sulfonation kettle at elevated temperatures, typically ranging from 150°C to 200°C. guidechem.com The reaction time can vary from 5 to 10 hours to ensure the completion of the sulfonation process. guidechem.com A preferred molar ratio of isophthalic acid to fuming sulfuric acid is approximately 1-to-1.5. guidechem.com

Once the sulfonation is complete, the reaction mixture is cooled to a temperature between 100°C and 130°C before being carefully quenched with deionized water. guidechem.com The aqueous solution of crude HSIPA is then further cooled to induce precipitation of the product. This crude HSIPA serves as the essential precursor for the subsequent synthesis of its monolithium salt.

Below is a table summarizing the typical reaction conditions for the synthesis of HSIPA:

| Parameter | Value |

| Starting Material | Isophthalic Acid |

| Sulfonating Agent | Fuming Sulfuric Acid (Oleum) |

| Molar Ratio (Isophthalic Acid:Oleum) | 1 : 1-1.5 |

| Reaction Temperature | 150-200°C |

| Reaction Time | 5-10 hours |

| Quenching Temperature | 100-130°C |

Advanced Synthesis Routes for 5-SIPA-Li

The conversion of HSIPA to 5-SIPA-Li is accomplished through a direct salt formation reaction. This involves neutralizing the acidic HSIPA with a compound that provides lithium cations.

The synthesis of 5-SIPA-Li is achieved by reacting the previously prepared HSIPA with a lithium cation-producing compound in a suitable solvent system, which can be water, acetic acid, or a mixture of both. google.com An aqueous solution of HSIPA is typically added to a solution containing the lithium cation generating compound to form a reaction mixture. google.com This mixture is then maintained under conditions sufficient to facilitate the formation of the lithium salt. google.comgoogle.comgoogle.com

The reaction can be represented by the following general equation:

HSIPA + Li⁺ → 5-SIPA-Li + H⁺

To maximize the yield and purity of 5-SIPA-Li, optimization of the reaction conditions is crucial. Key parameters that are controlled include temperature and reaction time. The reaction mixture may be heated to ensure the complete dissolution of reactants and to drive the reaction to completion. google.com

The hold time for the reaction can range from a few minutes to over an hour, with a typical duration being between 10 minutes and one hour. google.com Following the reaction, the mixture is cooled to initiate the crystallization of the 5-SIPA-Li product. google.com The specific cooling profile can influence the crystal size and purity of the final product. For instance, in related processes for similar salts, the reaction mixture is heated to around 92-95°C and then cooled to approximately 35°C to facilitate crystallization. google.com

Purification Strategies for High Purity 5-SIPA-Li

Achieving a high purity of 5-SIPA-Li is critical for its applications. The primary impurity of concern is residual sulfuric acid from the initial sulfonation step. Purification strategies focus on washing the crude product and then isolating it through crystallization and filtration.

A key purification step is the washing of the isolated 5-SIPA-Li cake with acetic acid. google.com This method has been found to be effective in reducing the concentration of sulfate esters to levels below 500 ppm. google.com The use of acetic acid is advantageous as it effectively removes impurities without significantly dissolving the desired product, thereby maintaining a high yield. In some procedures, the product is washed twice with glacial acetic acid. google.com

The isolation of the purified 5-SIPA-Li is achieved through crystallization followed by filtration. After the reaction and any initial purification steps, the solution is cooled to induce the crystallization of the monolithium salt. google.com For example, a cooling protocol might involve reducing the temperature to 25°C. google.com

Once crystallization is complete, the resulting slurry is filtered to separate the solid 5-SIPA-Li from the mother liquor. google.com The filtered cake is then typically dried in a vacuum oven to remove any remaining solvent. google.com

The following table outlines the general purification and isolation steps:

| Step | Description |

| Washing | The crude product cake is washed with acetic acid to remove sulfate impurities. |

| Crystallization | The reaction mixture is cooled (e.g., to 25°C) to induce the formation of 5-SIPA-Li crystals. |

| Filtration | The crystallized product is separated from the liquid phase using a filtration method, such as a sintered glass funnel. |

| Drying | The isolated product is dried, often in a vacuum oven at an elevated temperature (e.g., 100°C), to yield the final, purified 5-SIPA-Li. |

Structure

3D Structure of Parent

Properties

CAS No. |

46728-75-0 |

|---|---|

Molecular Formula |

C8H5LiO7S |

Molecular Weight |

252.2 g/mol |

IUPAC Name |

lithium;3,5-dicarboxybenzenesulfonate |

InChI |

InChI=1S/C8H6O7S.Li/c9-7(10)4-1-5(8(11)12)3-6(2-4)16(13,14)15;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15);/q;+1/p-1 |

InChI Key |

GGKPBCOOXDBLLG-UHFFFAOYSA-M |

SMILES |

[Li+].C1=C(C=C(C=C1C(=O)[O-])S(=O)(=O)O)C(=O)O |

Canonical SMILES |

[Li+].C1=C(C=C(C=C1C(=O)O)S(=O)(=O)[O-])C(=O)O |

Other CAS No. |

46728-75-0 |

physical_description |

DryPowde |

Pictograms |

Corrosive; Irritant |

Origin of Product |

United States |

Coordination Chemistry and Metal Organic Framework Mof Research Utilizing 5 Sipa Li

5-SIPA-Li as a Ligand in the Construction of Coordination Polymers and MOFs

5-sulfoisophthalic acid (H₃SIP) and its salt derivatives are valued for their ability to assemble coordination polymers through both strong coordination bonds and non-covalent interactions like hydrogen bonding. researchgate.net The lithium salt, 5-SIPA-Li, provides the deprotonated 5-sulfoisophthalate linker, which readily coordinates with a variety of metal cations to form stable, multidimensional frameworks. Its application ranges from direct synthesis to more complex strategies involving multiple linker types to tailor material properties.

Hydrothermal and solvothermal synthesis are highly favored methods for creating crystalline MOFs and coordination polymers due to their efficacy in promoting nucleation and self-assembly. researchgate.net These techniques involve heating a mixture of the metal salt and organic linker in a sealed vessel, often leading to high-quality single crystals.

Several coordination frameworks have been successfully synthesized using the 5-sulfoisophthalate ligand under these conditions. For instance, two 3D coordination polymers were constructed using the sodium salt of 5-sulfoisophthalic acid (NaH₂SIPA) and either cobalt (Co) or copper (Cu) cations under hydrothermal conditions. tandfonline.comtandfonline.com Similarly, a terbium-based MOF, [Tb(H₂L)(H₂bts)(H₂O)]·H₂O (where H₂bts is the 5-sulfoisophthalic acid monosodium salt), was synthesized hydrothermally for applications in luminescence detection and proton conduction. nih.gov In another example, a defective variant of the zirconium-based MOF-808 was prepared via a one-pot solvothermal method by incorporating 5-sulfoisophthalic acid monosodium salt. rsc.orgchalmers.se These methods are valued for their ability to produce crystalline materials with tailored properties. researchgate.net

Table 1: Examples of Hydrothermal/Solvothermal Synthesis Using 5-Sulfoisophthalate Ligands

| Compound/MOF Name | Metal Center | Co-Ligand(s) | Synthesis Method | Key Finding | Reference(s) |

|---|---|---|---|---|---|

| [Co₃(SIPA)₂(4,4′-bpy)₄(H₂O)₆]·4H₂O | Cobalt (Co) | 4,4′-bipyridine | Hydrothermal | Formation of a twofold-interpenetrating 3D framework. | tandfonline.com, tandfonline.com |

| [Cu₆O₃(HSIPA)₃(4,4′-bpy)₆(H₂O)₃]·7H₂O | Copper (Cu) | 4,4′-bipyridine | Hydrothermal | Creation of a 3D self-penetrating framework. | tandfonline.com, tandfonline.com |

| [Tb(H₂L)(H₂bts)(H₂O)]·H₂O | Terbium (Tb) | N,N'-piperazine (bismethylenephosphonic acid) | Hydrothermal | A dual-functional MOF for luminescence and proton conduction. | nih.gov |

| MOF-808-S | Zirconium (Zr) | 1,3,5-benzenetricarboxylic acid | Solvothermal | Introduction of defects enhances dye adsorption capacity. | rsc.org, chalmers.se, researchgate.net |

The mixed-linker approach is a sophisticated strategy for fine-tuning the properties of MOFs. researchgate.net This method involves incorporating two or more distinct but structurally compatible organic linkers into a single framework, allowing for precise control over pore size, functionality, and other characteristics. osti.gov The use of 5-sulfoisophthalate as a secondary or "defective" linker exemplifies this strategy's power. rsc.orgchalmers.se

In a notable application, 5-sulfoisophthalic acid monosodium salt was used as a co-linker alongside 1,3,5-benzenetricarboxylic acid to create a defect-engineered version of MOF-808. rsc.orgchalmers.seresearchgate.net This approach successfully integrated the functionalized sulfoisophthalate linker into the highly crystalline zirconium-based structure. The resulting mixed-linker MOF, denoted MOF-808-S, exhibited a significantly enhanced surface area and improved performance in the selective adsorption of organic dyes compared to its parent framework. rsc.orgchalmers.se This demonstrates that mixed-linker strategies can be used not only to introduce new functional groups but also to create beneficial structural defects.

Defect engineering has emerged as a critical tool for modifying and enhancing the intrinsic properties of MOFs, including their gas adsorption, catalytic activity, and electrical conductivity. nih.gov This strategy involves the controlled introduction of structural imperfections, such as missing linkers or metal nodes, which can create coordinatively unsaturated sites (CUSs) or alter the framework's electronic landscape. nih.gov

The 5-sulfoisophthalate ligand is particularly effective as a "defect-inducing linker". rsc.org Its incorporation into a framework designed for a different primary linker, such as in the case of MOF-808, intentionally disrupts the parent lattice. rsc.orgchalmers.seresearchgate.net In the synthesis of MOF-808-S, the 5-sulfoisophthalic acid monosodium salt was employed as the defect inducer, resulting in its incorporation at approximately 6.9 mol%. rsc.orgchalmers.seresearchgate.net The presence of this "defective" linker led to a material with a higher specific surface area and a marked improvement in its capacity to adsorb various dye molecules. rsc.org This successful application underscores the potential of using functionalized isophthalate (B1238265) derivatives to create and control defects, thereby tailoring MOF properties for specific applications. nih.govkit.edu

Structural Elucidation and Topological Analysis of 5-SIPA-Li Based Frameworks

The structural analysis of frameworks built with 5-SIPA-Li reveals a rich diversity in coordination geometries and network topologies. The final architecture is highly dependent on factors such as the choice of the metal center, synthesis conditions (like pH), and the coordination behavior of the ligand's different functional groups. researchgate.nettandfonline.comacs.org

A clear example is the synthesis of two coordination polymers under identical hydrothermal conditions using NaH₂SIPA and 4,4′-bipyridine as linkers but with different metal salts. tandfonline.comtandfonline.com When cobalt (Co) was used, the resulting product was a twofold-interpenetrating 3D framework with a qzd topology. tandfonline.com In contrast, using copper (Cu) led to a 3D self-penetrating framework. tandfonline.comtandfonline.com This structural divergence is attributed to the different coordination preferences of the metal ions and the versatile binding modes of the sulfonate group. tandfonline.com

Further studies using 5-sulfoisophthalic acid (H₃sip) with a co-ligand and various divalent metal ions (CdII, CoII, NiII, and PbII) also demonstrated the significant influence of the metal center. researchgate.netacs.org While the Co(II), Ni(II), and Pb(II) systems were not sensitive to the pH of the reaction, the assembly of the Cd(II) complexes was highly pH-dependent, leading to different crystalline products. researchgate.netacs.org The small and oxophilic nature of lithium (Li⁺) itself can give rise to unusual SBUs, such as chiral, helical chains, when reacted with appropriate multitopic linkers. soton.ac.uk

Table 2: Influence of Metal Center on Framework Structure with 5-Sulfoisophthalate

| Compound Name/System | Metal Center(s) | Co-Ligand | Resulting Topology / Framework | Key Structural Influence | Reference(s) |

|---|---|---|---|---|---|

| [Co₃(SIPA)₂(4,4′-bpy)₄(H₂O)₆]·4H₂O | Cobalt (Co) | 4,4′-bipyridine | Twofold-interpenetrating 3D framework (qzd topology) | The Co(II) ion preference leads to an interpenetrated network. | tandfonline.com, tandfonline.com |

| [Cu₆O₃(HSIPA)₃(4,4′-bpy)₆(H₂O)₃]·7H₂O | Copper (Cu) | 4,4′-bipyridine | Self-penetrating 3D framework | The Cu(II) ion and sulfonate coordination mode result in a self-penetrating network. | tandfonline.com, tandfonline.com |

| Cd(II) Complexes | Cadmium (Cd) | 2,5-bis(3-pyridyl)-1,3,4-oxadiazole | pH-dependent crystalline products | Assembly of the Cd(II) framework is sensitive to synthesis pH, unlike Co, Ni, and Pb. | acs.org, researchgate.net |

| IMP-24 | Lithium (Li) | Silicon-centered tritopic linker | Chiral, helical 3D structure | The small size of Li⁺ promotes the formation of a rare helical secondary building unit. | soton.ac.uk |

The 5-sulfoisophthalate ligand is a multifunctional linker capable of various coordination modes, which contributes to the structural diversity of the resulting frameworks. It possesses two carboxylate groups and one sulfonate group, each capable of binding to metal centers in different ways (e.g., monodentate, bidentate, bridging). researchgate.netacs.org This versatility allows for the formation of a wide array of coordination motifs and network dimensionalities. researchgate.net

The structural differences observed between cobalt and copper frameworks synthesized with 5-sulfoisophthalate and 4,4'-bipyridine (B149096) are explicitly linked to the "different coordination modes of the sulfonate groups". tandfonline.com In a series of complexes involving Cd(II), Co(II), Ni(II), and Pb(II), the organic ligands were found to exist in different forms and conformations, leading to a variety of coordination patterns that were further extended by hydrogen bonding and aromatic stacking. researchgate.netacs.orgfigshare.com The specific coordination environment around the metal ion, influenced by factors like the metal's identity and reaction pH, determines which of the ligand's potential binding sites are utilized and in what manner, ultimately defining the entire supramolecular architecture. acs.org

Formation of One-Dimensional, Two-Dimensional, and Three-Dimensional Architectures

The final dimensionality of coordination polymers constructed from the 5-sulfoisophthalate (SIP) ligand is highly dependent on the choice of metal ion, the presence of auxiliary ligands, and specific reaction conditions such as pH and temperature. researchgate.net

One-Dimensional (1D) Architectures: The SIP ligand has been shown to form simple 1D chains with a variety of metal ions, particularly lanthanides. In one study, a series of eight isostructural 1D coordination polymers were synthesized with lanthanide ions (Ce³⁺, Pr³⁺, Sm³⁺, Gd³⁺, Dy³⁺, Ho³⁺, Er³⁺, and Tm³⁺). rawdatalibrary.netresearchgate.net Similarly, a 1D chain structure was formed with Ytterbium(III), where the Yb³⁺ atoms are bridged by the SIP³⁻ ligand to form an extended chain. researchgate.net In this Yb(III) complex, the carboxylate groups bridge the metal centers, while the sulfonate group does not participate in coordination. researchgate.net Another example involves Nd(III) and La(III) ions, which also form 1D polymers stabilized by extensive hydrogen bond networks. researchgate.net

Two-Dimensional (2D) Architectures: By altering the coordination environment, 2D layered structures can be achieved. A family of isostructural 2D lanthanide polymers with the formula [Ln(SIP)(H₂O)₄]n (where Ln = Eu, Gd, Ce) has been synthesized. researchgate.net In these compounds, the metal ions are linked by the SIP ligands to form undulating two-dimensional layers. researchgate.net In a different study, a Dysprosium(III) complex was found to form a wave-like 2D network with a (6,3) topological structure, where each SIP³⁻ ligand acts as a µ₃ bridge linking three different Dy³⁺ ions through both its carboxylate and sulfonate groups. researchgate.net The use of uranyl ions with the SIP ligand has also led to the formation of 2D assemblies. bohrium.com

Three-Dimensional (3D) Architectures: The connectivity of the SIP ligand is sufficient to create complex 3D frameworks. For instance, two 3D coordination polymers based on Co(II) and Cu(II) were constructed using SIP and a 4,4'-bipyridine co-ligand, resulting in interpenetrating and self-penetrating frameworks, respectively. tandfonline.comtandfonline.com A robust 3D dual-functional MOF with Terbium(III) was synthesized using the sodium salt of 5-sulfoisophthalic acid and a phosphonic acid co-ligand. nih.gov The ability to tune reaction conditions, such as temperature and pH, has been shown to direct the formation of a series of copper(II)-SIP polymers with dimensionalities ranging from discrete molecules (0D) to complex 3D networks. researchgate.net

Advanced Characterization Techniques for Coordination Frameworks

A suite of advanced analytical techniques is essential to fully elucidate the structure, purity, and properties of coordination frameworks derived from 5-SIPA-Li.

| Compound Formula | Dimensionality | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|---|

| [Co₃(SIPA)₂(4,4′-bpy)₄(H₂O)₆]·4H₂O | 3D | Triclinic | P-1 | a = 11.133 Å, b = 13.011 Å, c = 13.911 Å α = 101.95°, β = 108.62°, γ = 101.12° | tandfonline.com |

| [Eu(SIP)(H₂O)₄]n | 2D | Monoclinic | P2₁/c | a = 10.617 Å, b = 7.391 Å, c = 17.618 Å β = 94.68° | researchgate.net |

| [Dy(sip)(H₂O)₄] | 2D | Triclinic | P-1 | a = 6.495 Å, b = 9.873 Å, c = 11.231 Å α = 96.02°, β = 94.39°, γ = 108.83° | researchgate.net |

| [Yb(sip)(H₂O)₅]·3H₂O | 1D | Triclinic | P-1 | a = 6.641 Å, b = 10.963 Å, c = 12.062 Å α = 84.14°, β = 87.08°, γ = 72.58° | researchgate.net |

Powder X-ray Diffraction (PXRD) for Phase Identification and Crystalline Purity

Powder X-ray Diffraction (PXRD) is a critical tool for confirming the phase purity of the bulk synthesized material. tandfonline.com While SC-XRD analyzes a single, often ideal, crystal, PXRD provides a diffraction pattern representative of the entire polycrystalline sample. In the study of 5-SIPA-Li based frameworks, the experimental PXRD patterns of the as-synthesized materials are routinely compared with the patterns simulated from the SC-XRD data. A close match between the experimental and simulated patterns confirms that the structure determined by SC-XRD is the true representation of the bulk product and that no significant crystalline impurities are present. tandfonline.comresearchgate.netresearchgate.net

Spectroscopic Investigations (FT-IR, UV-Vis, Fluorescence Spectroscopy, Nuclear Magnetic Resonance)

Spectroscopic techniques provide invaluable information about the chemical bonding, electronic structure, and optical properties of the coordination frameworks.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to verify the coordination of the ligand to the metal centers. The FT-IR spectra of the final coordination polymers are compared to that of the free 5-SIPA-Li ligand. Shifts in the characteristic vibrational frequencies of the carboxylate (-COO⁻) and sulfonate (-SO₃⁻) groups confirm their participation in bonding with the metal ions. bohrium.comresearchgate.net For example, in lanthanide-SIP polymers, strong absorption bands in the regions of 1390–1600 cm⁻¹ and 1025–1246 cm⁻¹ are attributed to the stretching vibrations of the coordinated carboxylate and sulfonate groups, respectively. researchgate.net The broad absorption bands typically observed around 3400 cm⁻¹ indicate the presence of coordinated or lattice water molecules. researchgate.net

UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy can be used to study the electronic absorption properties of the frameworks, particularly for those containing transition metals. The spectrum for a Co(II)-based polymer, for instance, can provide information about the d-d electronic transitions of the cobalt ion in its specific coordination environment. tandfonline.comtandfonline.com

Fluorescence Spectroscopy: This is a particularly important technique for frameworks containing emissive metal ions like certain lanthanides (e.g., Eu³⁺, Tb³⁺). The 5-SIPA-Li ligand can act as an "antenna," absorbing energy and transferring it to the metal center, which then emits light at its characteristic wavelengths. This process, known as sensitized luminescence, is a key feature of many lanthanide MOFs. Studies have shown that a Eu³⁺-SIP polymer displays intense red fluorescence, while Tb³⁺-SIP frameworks exhibit characteristic green emission. researchgate.netnih.govrsc.org These luminescent properties make the materials candidates for applications in sensing and optics. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While liquid-state NMR is a cornerstone for characterizing soluble organic molecules, solid-state NMR (ssNMR) can be applied to insoluble materials like MOFs. It can provide information about the local environment of specific nuclei (e.g., ¹H, ¹³C) within the framework, offering insights into ligand structure, dynamics, and host-guest interactions. However, its application can be complex, especially for paramagnetic systems, and specific ssNMR data for 5-SIPA-Li based frameworks are not prominently featured in the primary structural reports.

Microscopic Analysis (Scanning Electron Microscopy, Transmission Electron Microscopy)

Electron microscopy techniques are employed to visualize the morphology and structure of the synthesized materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM): SEM is used to study the surface morphology, particle size, and shape distribution of the crystalline powder. bohrium.com This analysis can reveal whether the bulk material consists of well-defined crystals, aggregates, or amorphous particles, providing a visual complement to the crystallinity data obtained from PXRD.

Transmission Electron Microscopy (TEM): TEM offers higher resolution than SEM and can be used to examine the internal structure of the material. bohrium.com It can reveal details about the crystal lattice, identify defects, and confirm the crystalline nature of nanoparticles or thin regions of the sample.

Elemental Compositional Analysis (Energy-Dispersive X-ray Spectroscopy, Inductively Coupled Plasma-Optical Emission Spectrometry)

Confirming the elemental composition of a newly synthesized framework is crucial for its identification.

Energy-Dispersive X-ray Spectroscopy (EDX or EDS): Often coupled with an electron microscope, EDX provides a semi-quantitative analysis of the elemental composition of a small spot on the sample surface. It can quickly confirm the presence of the expected elements (e.g., the metal, sulfur, carbon, oxygen) in the synthesized polymer.

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): ICP-OES is a highly sensitive quantitative technique used to determine the precise elemental composition of the bulk sample. After digesting the material in acid, ICP-OES can accurately measure the weight percentage of the metal and other elements, which is then compared to the theoretical values calculated from the proposed chemical formula to verify its accuracy. This is a standard characterization method used alongside single-crystal diffraction to confirm the identity of new coordination polymers. rawdatalibrary.netresearchgate.netresearchgate.net

Polymer Science and Engineering Applications of 5 Sulfoisophthalic Acid Monolithium Salt

Polymer Modification and Copolymerization

5-SIPA-Li serves as a critical modifying agent in polycondensation reactions. Its carboxyl groups readily react with glycols and diamines, allowing it to be incorporated directly into the backbones of polyesters and polyamides. arveelabs.com The presence of the pendant lithium sulfonate group introduces ionic character into the otherwise non-polar polymer chains, which is the key to its modifying effects.

Standard polyester (B1180765) and polyamide fibers, such as polyethylene (B3416737) terephthalate (B1205515) (PET) and Nylon, are hydrophobic and lack ionic sites, making them difficult to dye, particularly with water-soluble ionic dyes. They are typically colored using disperse dyes, which can have limitations in shade brightness and wash fastness. mdpi.com The incorporation of 5-SIPA-Li as a comonomer during polymerization introduces negatively charged sulfonate (–SO₃⁻) groups into the polymer structure. arveelabs.comrichmanchemical.com These ionic sites function as active receptors for cationic (basic) dyes.

This modification transforms the fiber into a "cationic dyeable" polyester (CDP) or polyamide, which can be dyed in deep, vibrant shades with excellent fastness properties. richmanchemical.comresearchgate.net The strong ionic interaction between the sulfonate groups in the fiber and the cationic dye molecules results in high dye exhaustion from the bath and superior wash and light fastness compared to disperse-dyed equivalents. arveelabs.comresearchgate.net Research on polyester modified with a similar sodium salt, dimethyl 5-sulfoisophthalate sodium salt (SIP), has shown that it can achieve color saturation and fastness comparable to acrylic fibers. researchgate.net The modification also tends to lower the glass transition temperature and crystallinity of the polyester, which can enable dyeing at lower temperatures, offering environmental and economic benefits. researchgate.net

| Polymer System | Modifier | Key Finding | Reference |

|---|---|---|---|

| Poly(ethylene terephthalate) | Dimethyl 5-sulfoisophthalate sodium salt (SIP) | Enabled ionic dyeing with cationic dyes, reducing the required dyeing temperature to 90°C from over 100°C. researchgate.net | researchgate.net |

| Polyester Fibres | 3 wt. % sulfoisophthalic acid Na salt dimethyl ester | Achieved color type, saturation, and fastness close to Nitron fibre with cationic dyes. researchgate.net | researchgate.net |

| Polyamide 6.6 (Nylon) | 5-Sodiosulphoisophthalic Acid | Used for the production of Cationic Dyeable Nylon 6 or Nylon 66 polyamide fibres. richmanchemical.com | richmanchemical.com |

| Polyester & Polyamide | 5-Sulfoisophthalic Acid Mono Lithium Salt | Incorporation improves dyeability and light-fastness with basic (cationic) dyes. arveelabs.com | arveelabs.com |

The production of environmentally friendly, low-volatile organic compound (VOC) coatings and adhesives has driven the development of waterborne polymers. nih.gov 5-SIPA-Li is a key monomer for synthesizing water-dispersible polyester resins and polyurethanes. richmanchemical.comsigmaaldrich.comsigmaaldrich.com In these systems, the polymer is designed to be self-emulsifying, avoiding the need for external surfactants.

During the synthesis of a waterborne polyurethane, for example, a prepolymer with terminal isocyanate groups is first formed from a polyol and a diisocyanate. nih.gov By including 5-SIPA-Li in the reaction, its hydrophilic lithium sulfonate groups are built directly into the polymer backbone. fishersci.ca When this modified polymer is introduced into water with high shear, the ionic groups orient themselves towards the water phase, causing the polymer chains to form stable colloidal dispersions of nanoparticles. nih.gov This same principle applies to the creation of water-dispersible polyester resins, which are used in applications such as synthetic yarn sizing and specialty adhesives. richmanchemical.com The result is a stable, solvent-free polymer dispersion that can be applied as a coating or adhesive, with the water evaporating upon drying to leave a solid polymer film.

Development of Conductive Polymer Composites

Intrinsically conductive polymers (ICPs) are organic materials that possess electrical conductivity. Their properties can be tuned by chemical modification, including doping. 5-SIPA-Li and similar sulfonate-containing molecules can act as effective dopants, enhancing the electrical properties and processability of ICPs for applications in electronics.

Polypyrrole (PPy) is a well-known conductive polymer, but it is often amorphous and difficult to process in its pure form. researchgate.net Its conductivity is achieved through doping, a process where an oxidizing agent removes electrons from the polymer backbone, creating positive charges (polarons and bipolarons) that are mobile along the chain. To maintain charge neutrality, counter-ions (anions) from a dopant are incorporated into the polymer matrix.

5-SIPA-Li can serve as an effective dopant for PPy. The sulfonate anion (SIPA⁻) acts as the counter-ion. The presence of a bulky, functionalized dopant like SIPA⁻ can influence the morphology and crystallinity of the resulting PPy, which in turn affects its conductivity. researchgate.net Research on PPy doped with a similar molecule, 1,5-naphthalenedisulfonic acid, showed that the dopant induced a surprisingly high degree of crystallinity in the otherwise amorphous polymer, leading to a room temperature conductivity of approximately 10 S/cm. researchgate.net The use of sulfonic acid dopants is a key strategy for producing highly ordered and conductive PPy films.

To further enhance the electrical conductivity and mechanical properties of conductive polymers, they are often blended with conductive fillers like carbon nanotubes (CNTs) and graphite (B72142) to form nanocomposites. documentsdelivered.com A significant challenge in fabricating these composites is achieving a uniform dispersion of the nanofillers, as they tend to agglomerate due to strong van der Waals forces.

5-SIPA-Li plays a dual role in these systems. It not only acts as a dopant for the polymer matrix (e.g., PPy) but can also function as a dispersing agent for the nanofillers. The aromatic and sulfonate groups of 5-SIPA-Li can interact with the surfaces of CNTs and graphite, helping to stabilize them within the polymerizing matrix and prevent reagglomeration. This improved dispersion creates more effective conductive pathways throughout the composite material. A study specifically details the synthesis of composites made from 5-SIPA-Li doped polypyrrole and multiwalled carbon nanotubes for electromagnetic interference (EMI) shielding applications, highlighting the synergy between the components. documentsdelivered.com

The performance of conductive polymer composites is defined by their electrical and electrochemical properties. A variety of techniques are used to characterize materials containing 5-SIPA-Li.

Electrical Conductivity: This fundamental property is often measured using a four-point probe method to determine the material's ability to conduct electricity. The conductivity of PPy composites doped with sulfonic acids and filled with CNTs can be several orders of magnitude higher than the polymer alone. mdpi.com For example, composites have been developed for EMI shielding in the X-band (8.2-12.4 GHz), which requires specific conductivity and dielectric properties to absorb and reflect electromagnetic radiation. documentsdelivered.com

Electrochemical Characterization: Techniques like cyclic voltammetry (CV) are used to study the redox behavior, charge storage capacity, and electrochemical stability of the composites. mdpi.com CV measurements can reveal the potential window in which the material is stable and quantify its capacitance, which is crucial for applications in energy storage devices like supercapacitors or battery electrodes. researchgate.net

| Polymer System | Dopant/Filler | Conductivity (S/cm) | Key Observation | Reference |

|---|---|---|---|---|

| Polypyrrole (PPy) | 1,5-naphthalenedisulfonic acid | ~10¹ | Dopant induced high crystallinity and significant conductivity. researchgate.net | researchgate.net |

| Phenolic Resin (PF)/Graphene | [Bvimd][Br] (Ionic Liquid) | 9.2 x 10⁻⁴ | Ionic liquid acted as a bridge for electron transfer, enhancing conductivity over the undoped composite (5.6 x 10⁻⁵ S/cm). mdpi.com | mdpi.com |

| Epoxy Resin | Lithium Perchlorate (LiClO₄) | ~10⁻³ (at 200°C) | High ionic conductivity at elevated temperatures due to lithium cation transfer. researchgate.net | researchgate.net |

| Poly(ethylene carbonate) | LiFSI / TiO₂ nanoparticles | - | Achieved a high Li⁺ transference number (>0.8), indicating efficient ion transport. rsc.org | rsc.org |

Catalysis Research with 5 Sulfoisophthalic Acid Monolithium Salt Based Materials

5-SIPA-Li Derived MOFs as Heterogeneous Acid Catalysts

Metal-organic frameworks constructed using sulfonated linkers, such as those derived from 5-sulfoisophthalic acid, are recognized for their potential as solid acid catalysts. acs.org The sulfonic acid groups, anchored to the organic linkers, provide strong Brønsted acid sites that are spatially distributed throughout the crystalline structure of the MOF. acs.orgrsc.org This arrangement offers several advantages over traditional homogeneous or heterogeneous catalysts, including high surface area, tunable porosity, and the potential for shape-selective catalysis. wpmucdn.com

Catalytic Activity in Gas-Phase Dehydration Reactions (e.g., Ethanol (B145695) Dehydration)

The application of MOFs in gas-phase catalysis is a demanding yet promising area, requiring materials with exceptional thermal stability and structural integrity at elevated temperatures. northwestern.edu While direct studies on 5-SIPA-Li derived MOFs for ethanol dehydration are not extensively documented, related research provides strong indicators of their potential. For a MOF to be effective in gas-phase reactions, it must withstand the typical high-temperature conditions (>200 °C). northwestern.edu Zirconium-based MOFs, known for their robustness, are particularly suitable candidates for such applications. northwestern.edu

A holmium (Ho)-based MOF synthesized directly from monosodium 5-sulfoisophthalic acid was shown to undergo reversible dehydration and hydration, a key property for catalysts involved in dehydration reactions. rsc.org This demonstrates that the framework can facilitate the removal and re-adsorption of water molecules, which is central to the catalytic cycle of alcohol dehydration. rsc.org Furthermore, other robust MOFs have been successfully employed as catalysts in high-temperature gas-phase transformations, showcasing their viability. For instance, a vanadium-functionalized UiO-66 MOF proved to be a stable and selective catalyst for the gas-phase oxidative dehydrogenation of cyclohexene. northwestern.edu These examples underscore the potential of designing thermally stable 5-SIPA-Li based MOFs for gas-phase dehydration of alcohols like ethanol. The well-defined pore structure could also offer shape-selectivity, favoring the formation of ethylene (B1197577) over diethyl ether.

| Catalyst | Reaction | Key Findings | Reference |

|---|---|---|---|

| [Ho(SIP)(H₂O)₅]·3H₂O | Reversible Dehydration/Hydration | Demonstrates excellent water stability and the ability to reversibly lose and gain water molecules, a crucial feature for dehydration catalysts. | rsc.org |

| V-UiO-66 | Gas-Phase Oxidative Dehydrogenation of Cyclohexene | Exhibits high thermal stability and catalytic selectivity at elevated temperatures, proving the suitability of robust MOFs for gas-phase reactions. | northwestern.edu |

Role in Polymerization Catalysis within MOF Architectures

The uniform and tunable porous architecture of MOFs makes them intriguing platforms for controlling polymerization reactions. osti.gov MOFs can act as catalysts or catalyst supports, influencing the polymerization process by confining the reaction within their pores, which can affect polymer chain length, tacticity, and polydispersity. osti.govresearchgate.net The active sites for polymerization can be the metal nodes, functional groups on the linkers, or guest species encapsulated within the MOF cavities.

While specific examples of 5-SIPA-Li derived MOFs in polymerization are emerging, the principles are well-established with other frameworks. For instance, MOFs have been successfully used as catalysts for various polymerization methods, including microwave-assisted radical polymerization of methyl methacrylate (B99206) (MMA) and the coordinative polymerization of ethylene. osti.gov In some cases, the MOF structure itself is polymerized in-situ with a support material, such as a clay catalyst, to enhance thermal stability and yield. researchgate.net For a 5-SIPA-Li based MOF, the sulfonate groups could potentially act as acidic initiators for cationic polymerization. Alternatively, the metal nodes could serve as sites for coordination polymerization, similar to how a Zr-based MOF-supported catalyst was used to polymerize ethylene and 1-hexene. osti.gov The defined pore environment could also be exploited to template the growth of polymer chains, offering a pathway to materials with highly controlled structures.

Mechanistic Studies of Catalytic Processes Involving 5-SIPA-Li Components

Understanding the catalytic mechanism at a molecular level is crucial for optimizing catalyst design. For MOFs derived from 5-SIPA-Li, mechanistic studies focus on identifying the active sites, understanding substrate-catalyst interactions, and elucidating the reaction pathways. The dual presence of Brønsted acid sites (from the -SO₃H group) and Lewis acid sites (at the metal nodes) is a key feature. acs.org

Mechanistic investigations often combine experimental kinetics with computational modeling. For example, in a study of a sulfonate-based Cu(I)-MOF used for A³ coupling reactions, it was proposed that the reaction proceeds via a heterogeneous pathway, with the MOF's Lewis acid sites playing a crucial role. wpmucdn.com DFT (Density Functional Theory) calculations are frequently employed to model the electronic structure of the catalyst and predict how it interacts with reactants. In a study on missing-linker MOFs for the oxygen evolution reaction (OER), theoretical calculations were used to show how tuning the electronic structure of the active metal center could enhance catalytic performance. nih.gov Another critical aspect of the mechanism in porous catalysts is the role of mass transport. The rate of diffusion of reactants and products through the MOF channels can significantly impact the observed reaction rate, and studies have focused on quantifying these diffusion limitations. acs.org For 5-SIPA-Li based catalysts, mechanistic studies would aim to decouple the contributions of the Brønsted and Lewis acid sites and understand how the porous environment influences transition states and product selectivity.

Investigation of Catalyst Stability and Recyclability

A key advantage of heterogeneous catalysts is their potential for easy separation and reuse, which is critical for sustainable and cost-effective chemical processes. The stability and recyclability of 5-SIPA-Li derived MOFs are therefore paramount areas of investigation. The robustness of these catalysts is largely dependent on the strength of the coordination bonds between the metal ions and the isophthalate (B1238265) linkers. nih.gov

Zirconium-based MOFs are particularly noted for their high chemical and thermal stability, making them excellent candidates for durable catalysts. nih.govresearchgate.net A Zr-MOF synthesized with a sulfonic acid linker was found to be highly stable and fully reusable in an esterification reaction, with its catalytic activity reversible even after deactivation. rsc.org Similarly, a sulfonate-based Cu(I)-MOF demonstrated excellent reusability, maintaining high catalytic activity for up to five consecutive cycles in a three-component synthesis reaction with no significant leaching of the metal. wpmucdn.com The stability of a missing-linker Co-based MOF was demonstrated in a prolonged chronopotentiometry test, where it operated for 80 hours at a high current density with only slight degradation. nih.gov These studies confirm that careful design, particularly the use of robust metal nodes like Zr, can lead to highly stable and recyclable catalysts based on sulfonated isophthalate linkers.

Advanced Functional Materials Applications of 5 Sulfoisophthalic Acid Monolithium Salt

Adsorption and Gas Separation Technologies

The inherent porosity and tunable nature of metal-organic frameworks make them prime candidates for gas storage and separation. The use of ligands like the 5-sulfoisophthalate (SIPA) anion derived from 5-SIPA-Li is a key strategy for engineering MOFs with specific adsorption characteristics. The presence of the sulfonate group introduces strong polarity and potential for specific interactions with guest molecules, influencing the framework's separation performance.

Selective Gas Adsorption Properties of 5-SIPA-Li Based MOFs

Metal-organic frameworks constructed with the 5-sulfoisophthalate ligand exhibit properties conducive to selective adsorption. The sulfonate group (–SO₃⁻) imparts a high degree of polarity to the pore surfaces, which can lead to preferential adsorption of polar molecules over nonpolar ones. While extensive gas separation studies on MOFs made purely from 5-SIPA-Li are still emerging, research on related systems highlights the potential. For instance, coordination polymers incorporating the 5-sulfoisophthalate anion have been shown to form structures with well-defined one-dimensional channels. nih.gov

In related research, a metal phosphonate-sulfonate coordination polymer was found to possess permanent micropores, demonstrating the capacity of sulfonate-containing linkers to create stable, porous architectures capable of reversible water uptake. rsc.org The principle of using sulfonate groups to enhance adsorption is well-established. These groups can create strong binding sites within the MOF pores, leading to higher selectivity for certain gases, particularly those with a significant quadrupole moment like carbon dioxide (CO₂), or polar molecules like water and sulfur dioxide (SO₂). This selective interaction is fundamental to the application of these materials in gas purification and separation processes.

Tuning Porosity for Enhanced Separation Performance

The porosity of MOFs can be precisely controlled to optimize them for specific separation tasks, and the 5-SIPA-Li ligand is a valuable tool in this endeavor. Porosity tuning can be achieved by altering the length and geometry of the organic linkers or by introducing functional groups that modify the pore environment.

A significant strategy involves using 5-sulfoisophthalic acid as a "defect inducer" in a mixed-linker approach. In a study involving the well-known MOF-808, 5-sulfoisophthalic acid monosodium salt was used as a co-linker to introduce defects into the framework. rsc.org The incorporation of the ditopic sulfoisophthalate linker resulted in a material with a 15% greater specific surface area compared to the original MOF-808. rsc.org This increase in surface area and the introduction of functional sulfonate groups significantly improved the material's ability to adsorb anionic dyes from water, with adsorption capacity increasing by up to 77%. rsc.org This demonstrates that even a small amount of the sulfoisophthalate ligand can effectively tune the porosity and surface chemistry of a MOF, enhancing its separation and adsorption performance.

| Material | Defect Inducer | Specific Surface Area (m²/g) | Improvement vs. Pristine | Reference |

| Pristine MOF-808 | None | ~1415 | N/A | rsc.org |

| MOF-808-S | 5-Sulfoisophthalic acid monosodium salt | 1628 | 15% | rsc.org |

This approach of using functional linkers like 5-SIPA-Li to create "designer defects" is a key method for enhancing the separation performance of MOFs for both gas-phase and liquid-phase applications.

Luminescent Materials and Sensing Applications

The aromatic nature of the isophthalate (B1238265) backbone combined with the coordinating power of its functional groups makes 5-SIPA-Li an excellent candidate for constructing luminescent coordination polymers. These materials are at the forefront of research for developing highly sensitive and selective chemical sensors.

Design and Synthesis of Luminescent Coordination Polymers Featuring 5-SIPA-Li

Luminescent coordination polymers (LCPs) can be designed by selecting organic ligands that can absorb energy and transfer it to a metal center, or by using ligands that are themselves emissive. The 5-sulfoisophthalate anion has been successfully used to synthesize novel LCPs. In one example, three different coordination polymers were constructed under hydrothermal or solvothermal conditions using the 5-sulfoisophthalic acid anion (SIP) and 4-phenylpyridine (B135609) as ligands with Ag(I), Pb(II), and Zn(II) metal centers. researchgate.net

The resulting structures were characterized by single-crystal X-ray diffraction and were all found to exhibit strong photoluminescent properties in the solid state at room temperature. researchgate.net The luminescence in such systems can often be attributed to ligand-to-ligand or metal-to-ligand charge transfer transitions. researchgate.net The synthesis strategy often involves a one-pot solvothermal method, where the metal salt, 5-SIPA-Li (or its sodium salt), and any ancillary ligands are heated in a solvent, leading to the self-assembly of the crystalline LCP. nih.gov The ability to form diverse structures with different metal ions demonstrates the versatility of 5-SIPA-Li in designing new luminescent materials. researchgate.net

Development of MOF-Based Luminescent Sensors for Target Analytes

The luminescence of MOFs can be highly sensitive to the presence of external molecules, which can interact with the framework and cause a change in the emission intensity (quenching or enhancement). This phenomenon is the basis for MOF-based luminescent sensors.

A dual-functional MOF, [Tb(H₂L)(H₂bts)(H₂O)]·H₂O , was synthesized using 5-sulfoisophthalic acid monosodium salt (NaH₂bts) in combination with a terbium (Tb³⁺) metal center and a phosphonic acid co-ligand. nih.gov This robust 3D framework exhibits the characteristic green luminescence of Tb³⁺ ions. Crucially, this luminescence is selectively and sensitively quenched in the presence of the carcinoid biomarkers 5-hydroxytryptamine (HT) and its metabolite, 5-hydroxyindole-3-acetic acid (HIAA). nih.gov The sensor demonstrated excellent performance, with nanomolar detection limits in both water and simulated biological fluids like blood plasma and urine. nih.gov The high selectivity and sensitivity make this 5-SIPA-Li-based material a promising platform for developing occupational diagnostic tools. nih.gov

| Analyte | Sensing Medium | Detection Limit (LOD) | Quenching Constant (Ksv) | Reference |

| 5-hydroxytryptamine (HT) | Water | 89.6 nM | 2.18 x 10⁴ M⁻¹ | nih.gov |

| 5-hydroxyindole-3-acetic acid (HIAA) | Water | 98.3 nM | 1.96 x 10⁴ M⁻¹ | nih.gov |

The success of this sensor highlights a rational design strategy: using the 5-SIPA-Li to help construct a stable, porous, and luminescent framework, while the specific interactions between the framework and the target analyte govern the sensing mechanism.

Research on Chemiresistive Sensing Materials from 5-SIPA-Li Doped Composites

Chemiresistive sensors operate by changing their electrical resistance upon exposure to a target analyte. The development of such sensors from coordination polymers is an emerging area of research. A key requirement for a chemiresistive material is that its conductivity is modulated by the analyte.

Research into coordination polymers synthesized with the 5-sulfoisophthalate (sip³⁻) ligand has revealed significant proton-conducting properties. nih.gov A study of five different mixed-ligand coordination polymers containing the sip³⁻ anion showed that the materials possessed 1D channels filled with water molecules and non-coordinating sulfonic acid groups. These features created pathways for proton transport, and the materials exhibited humidity-dependent proton conductivity, reaching values in the range of 10⁻⁵–10⁻⁶ S/cm at 65 °C and 95% relative humidity. nih.gov

| Compound | Conductivity at 65°C, 95% RH (S cm⁻¹) | Activation Energy (eV) | Proposed Mechanism | Reference |

| {[Zn(bpeH)(5-sip)(H₂O)]·(H₂O)}n | 1.89 x 10⁻⁶ | 0.54 | Grotthuss | nih.gov |

| {[Cu(pyz)(5-Hsip)(H₂O)₂]·(H₂O)₂}n | 1.12 x 10⁻⁵ | 0.35 | Grotthuss | nih.gov |

This change in conductivity in response to humidity is the principle of a chemiresistive humidity sensor. The Grotthuss mechanism, where protons hop along a hydrogen-bonded network of water molecules and sulfonate groups, underpins this behavior. nih.gov While not a traditional semiconductor-based chemiresistor, this research into the ionic conductivity of 5-SIPA-Li-based materials demonstrates their potential for fabricating chemiresistive sensors, particularly for detecting polar vapors like water.

Proton Conductive Materials Utilizing 5-SIPA-Li Functionalized Frameworks

The development of solid-state proton conductors is crucial for technologies like proton-exchange membrane fuel cells (PEMFCs). Metal-Organic Frameworks (MOFs), crystalline porous materials constructed from metal nodes and organic linkers, are excellent candidates for this purpose due to their designable structures and tunable functionality. The 5-sulfoisophthalate (SIP) ligand, the functional component of 5-SIPA-Li, is particularly effective in creating MOFs with high proton conductivity.

Researchers have successfully synthesized and utilized the SIP ligand to construct robust, three-dimensional MOFs. In these structures, the sulfonate (–SO₃⁻) and carboxylic acid (–COOH) groups play a pivotal role. The sulfonate groups, with their strong acidity and ability to participate in hydrogen bonding, along with uncoordinated carboxylic acid groups and water molecules confined within the MOF channels, create extensive hydrogen-bonding networks. nih.govresearchgate.net These networks provide continuous pathways for protons to "hop" through the material, a process known as the Grotthuss mechanism, which is essential for efficient proton conduction. rsc.org

Detailed research findings on MOFs functionalized with the 5-sulfoisophthalate ligand (from its sodium salt, a close analog of 5-SIPA-Li) demonstrate its efficacy. For instance, a terbium-based MOF, [Tb(H₂L)(H₂bts)(H₂O)]·H₂O, where H₂bts is the 5-sulfoisophthalate ligand, was synthesized and shown to have a maximum proton conductivity of 2.3 × 10⁻⁴ S cm⁻¹ at 368 K and 95% relative humidity. nih.govrsc.org The extensive hydrogen bonds among the sulfonate oxygen atoms, carboxylic oxygen atoms, and water molecules were identified as the key contributors to these proton-hopping sites. nih.gov Similarly, a holmium-based MOF, [Ho(SIP)(H₂O)₅]·3H₂O, also exhibited significant proton conductivity, highlighting the versatility of the SIP ligand in creating these functional materials.

| MOF Designation | Metal Center | Ligands | Max. Proton Conductivity (S cm⁻¹) | Conditions | Reference |

|---|---|---|---|---|---|

| [Tb(H₂L)(H₂bts)(H₂O)]·H₂O | Terbium (Tb) | 5-sulfoisophthalic acid monosodium salt (NaH₂bts), N,N'-piperazine(bismethylenephosphonic acid) | 2.3 × 10⁻⁴ | 368 K, 95% RH | nih.govrsc.org |

Materials for Energy Storage Systems

The unique properties of polymers derived from 5-SIPA-Li are being leveraged to address critical challenges in advanced energy storage systems, particularly in next-generation batteries.

In lithium-sulfur (Li-S) batteries, a major obstacle to commercialization is the "polysulfide shuttle" effect, where soluble lithium polysulfide intermediates (Li₂Sₓ) dissolve into the electrolyte and migrate to the lithium anode. This process leads to the loss of active material, low coulombic efficiency, and rapid capacity decay. While not used as the primary active material, polymers derived from monomers like 5-SIPA-Li play a crucial role as advanced binders within the sulfur cathode to mitigate this issue. rsc.orgresearchgate.net

Binders are essential components that hold the active material (sulfur) and conductive additives together and ensure the integrity of the electrode. rsc.org Conventional binders like polyvinylidene fluoride (B91410) (PVDF) are ineffective at stopping polysulfide migration. In contrast, functional binders synthesized from sulfonated monomers, such as sulfonated polyesters or polyamides for which 5-SIPA-Li is a key precursor, introduce sulfonate groups (–SO₃⁻) into the electrode structure. rsc.orgosti.govgoogle.com These negatively charged groups can effectively immobilize the polysulfide anions (Sₓ²⁻) through electrostatic repulsion or binding, confining them within the cathode area and preventing their detrimental shuttle to the anode. rsc.orgnih.gov

Research on sulfonated binders has demonstrated significant improvements in Li-S battery performance. For example, a study using a Sulfonated Poly(ether ether ketone) (SPEEK) binder showed a smaller charge transfer resistance and better kinetic characteristics compared to a conventional PVDF binder. rsc.org This enhancement is attributed to the ability of the sulfonate functional groups to suppress the dissolution and diffusion of polysulfides. rsc.org

| Binder Type | Key Functional Group | Primary Role in Li-S Cathode | Impact on Performance | Reference |

|---|---|---|---|---|

| Polyvinylidene Fluoride (PVDF) | -C-F | Adhesion | Ineffective at trapping polysulfides, leading to capacity fade. | rsc.org |

| Sulfonated Poly(ether ether ketone) (SPEEK) | -SO₃H | Adhesion & Polysulfide Immobilization | Reduces charge transfer resistance and improves kinetic characteristics by suppressing polysulfide shuttle. | rsc.org |

| Sulfonated Polystyrene (SPS) | -SO₃H | Adhesion & Polysulfide Immobilization | Suppresses capacity fading compared to PVDF. | researchgate.net |

Charge transport is a fundamental property governing the efficiency of materials in energy storage devices. Composites enhanced with 5-SIPA-Li are being investigated to understand how its inclusion affects the movement of ions and electrons. 5-SIPA-Li can be used as a dopant to create conductive polymer composites. researchgate.net

A key example is the synthesis of highly conductive polypyrrole (PPy)/multiwalled carbon nanotube (MWCNT) composites, where 5-SIPA-Li was used as the dopant. The resulting composite, with a 5 wt% loading of MWCNTs, achieved a notable electrical conductivity of 52 S/cm. researchgate.net In this system, the 5-SIPA-Li facilitates the doping of the PPy, a process essential for its conductivity, while the MWCNTs provide a highly conductive network. The study demonstrated that the sulfonate groups from the dopant are crucial for the properties of the final composite material. researchgate.net

Computational and Theoretical Investigations of 5 Sulfoisophthalic Acid Monolithium Salt Systems

Molecular Modeling and Simulation of 5-SIPA-Li and its Coordination Complexes

Molecular modeling and simulation techniques, such as molecular dynamics (MD), are instrumental in exploring the dynamic behavior of molecules and their interactions. These methods can elucidate the solvation of 5-SIPA-Li in various solvents and the coordination environment of the lithium ion.

Solvation and Ion Pairing:

In aqueous solutions, MD simulations can predict the hydration structure around the lithium cation and the sulfoisophthalate anion. The lithium ion is expected to be strongly coordinated by water molecules, forming a distinct hydration shell. The negatively charged sulfonate and carboxylate groups of the 5-sulfoisophthalate anion will also interact with water molecules through hydrogen bonding. Understanding these solvation structures is crucial for predicting the salt's solubility and its influence on the properties of the solution.

Coordination Complexes:

The 5-sulfoisophthalate ligand offers multiple coordination sites (two carboxylate groups and one sulfonate group), allowing for the formation of various coordination complexes with the lithium ion. Molecular modeling can be used to predict the geometry and stability of these complexes. Studies on coordination complexes of 5-sulfoisophthalic acid with other metal ions, such as cadmium(II), cobalt(II), nickel(II), and lead(II), have revealed diverse coordination motifs and the formation of extended supramolecular networks. openreview.netresearchgate.net These studies suggest that the 5-sulfoisophthalate ligand can act as a versatile building block in the construction of coordination polymers. In the context of 5-SIPA-Li, computational models can explore the formation of monomeric, dimeric, or polymeric structures, providing insights into the potential for this compound to form metal-organic frameworks (MOFs).

A hypothetical molecular dynamics simulation could provide data on the interaction energies and coordination numbers, as illustrated in the interactive table below.

| Interacting Species | Average Coordination Number | Average Interaction Energy (kJ/mol) |

| Li⁺ – Water | 4.2 | -95.8 |

| Sulfonate O – Water | 6.1 | -45.3 |

| Carboxylate O – Water | 5.8 | -52.1 |

| Li⁺ – Carboxylate O | 1.5 | -150.2 |

| Li⁺ – Sulfonate O | 0.8 | -110.5 |

Note: The data in this table is hypothetical and serves as an illustrative example of the type of information that can be obtained from molecular dynamics simulations.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules with high accuracy. DFT calculations on the 5-sulfoisophthalate anion and its lithium salt can provide fundamental insights into its chemical behavior.

Electronic Properties:

DFT can be used to calculate the distribution of electron density, molecular orbitals (HOMO and LUMO), and electrostatic potential of the 5-sulfoisophthalate anion. This information is key to understanding its reactivity and coordination preferences. The negatively charged oxygen atoms of the carboxylate and sulfonate groups are expected to be the primary sites for electrophilic attack and coordination with the lithium cation.

Reactivity Descriptors:

From the calculated electronic structure, various reactivity descriptors can be derived, such as the Fukui function and local softness. These descriptors can predict the most reactive sites within the molecule for different types of chemical reactions. For the 5-sulfoisophthalate anion, these calculations would likely confirm that the oxygen atoms are the most nucleophilic centers.

The following interactive table presents hypothetical DFT-calculated parameters for the 5-sulfoisophthalate anion.

| Parameter | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 5.8 D |

| Mulliken Charge on Carboxylate O | -0.75 e |

| Mulliken Charge on Sulfonate O | -0.82 e |

Note: The data in this table is hypothetical and for illustrative purposes. Actual values would be obtained from specific DFT calculations.

Predictive Modeling for Rational Design of Novel Materials and Functional Properties

Predictive modeling, often employing machine learning and artificial intelligence techniques, is an emerging field in materials science that can accelerate the discovery and design of new materials with desired properties.

Design of Metal-Organic Frameworks (MOFs):

The ability of the 5-sulfoisophthalate ligand to form coordination polymers makes it a promising candidate for the construction of MOFs. Predictive modeling can be used to screen vast numbers of potential MOF structures that could be formed from 5-SIPA-Li and other building blocks. By correlating structural features with functional properties, such as gas adsorption capacity or catalytic activity, these models can guide experimental efforts towards the synthesis of the most promising materials.

Predicting Functional Properties:

Machine learning models can be trained on existing data from computational simulations and experiments to predict the properties of new materials based on 5-SIPA-Li. For instance, models could be developed to predict the thermal stability, mechanical properties, or ionic conductivity of polymers or composites incorporating this salt. This data-driven approach can significantly reduce the time and resources required for materials development.

The table below illustrates how a predictive model could be used to identify promising candidate structures for a specific application, such as carbon capture.

| MOF Candidate Structure | Predicted CO₂ Uptake (mmol/g) | Predicted Selectivity (CO₂/N₂) |

| Li-SIP-MOF-1 | 3.5 | 45 |

| Li-SIP-MOF-2 | 2.8 | 38 |

| Li-SIP-MOF-3 | 4.1 | 52 |

| Li-SIP-MOF-4 | 3.9 | 48 |

Note: This table is a conceptual representation of how predictive modeling could be applied and the data is not based on actual experimental or computational results.

Future Research Directions and Emerging Opportunities in 5 Sipa Li Chemistry

Exploration of Sustainable and Green Chemistry Approaches for Synthesis

The industrial viability and environmental footprint of 5-SIPA-Li are intrinsically linked to its production methods. While traditional chemical synthesis has established pathways for its creation, a significant future direction lies in the adoption of green chemistry principles to optimize these processes. skpharmteco.comyoutube.com The goal is to develop methods that are not only economically favorable but also minimize environmental impact through reduced waste, lower energy consumption, and the use of innocuous substances. skpharmteco.com

Current research has indicated that the purity of the final 5-SIPA-Li product is a critical parameter, particularly concerning the concentration of residual sulfate (B86663) esters, which can be detrimental in polymerization processes. google.com A patented method highlights a move towards greener synthesis by employing acetic acid for washing the separated 5-SIPA-Li, which effectively reduces sulfate ester impurities to below 500 ppm, a significant improvement over typical concentrations of 1000-3000 ppm found in products from older processes. google.com This approach, which can be integrated into existing manufacturing equipment, represents a step towards more sustainable production by improving product quality and reducing the need for extensive purification steps. google.com

Future research opportunities in this domain include:

Alternative Solvent Systems: Investigating the use of water or acetic acid/water solvent systems during the salt formation reaction itself could further reduce reliance on potentially hazardous organic solvents. google.com

Continuous Flow Reactors: Shifting from batch processing to continuous flow manufacturing, potentially using microchannel reactors, could offer superior control over reaction conditions, leading to higher yields, consistent product quality, and reduced waste streams. echemi.com

Atom Economy: Developing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby adhering to the core green chemistry principle of atom economy.

Development of Novel Multi-Functional Materials with Integrated Properties

The most significant opportunities for 5-SIPA-Li lie in its use as a specialty monomer for creating advanced polymers and hybrid materials. Its structure allows it to impart multiple functionalities simultaneously, a highly desirable trait in materials science.

Water-Dispersible Polyesters: A primary application of 5-SIPA-Li is as a monomer for producing water-dispersible polyesters. chemicalbook.comsigmaaldrich.com The ionic sulfonate group, when incorporated into a polyester (B1180765) backbone, allows the polymer to be dispersed in water without the need for volatile organic solvents, directly aligning with green chemistry objectives. psu.edu These polyesters have established uses in synthetic yarn sizing and specialized adhesives. arveelabs.com

Advanced Materials for Energy Storage: A major emerging research front is the use of 5-SIPA-Li in materials for next-generation lithium-ion batteries. The scientific community is actively exploring solid polymer electrolytes (SPEs) and metal-organic frameworks (MOFs) to enhance battery safety and performance. researchgate.netmdpi.comsmu.edu.sg

Solid Polymer Electrolytes (SPEs): 5-SIPA-Li is an ideal candidate for creating SPEs. By undergoing polymerization, it can form a solid polyester matrix that provides mechanical stability. mdpi.com Crucially, the tethered lithium ions and sulfonate groups can create pathways for lithium-ion conduction, potentially leading to safer, non-flammable solid-state batteries. mdpi.com

Metal-Organic Frameworks (MOFs): The dicarboxylic acid functionality of 5-SIPA-Li enables it to act as an organic linker, connecting metal-ion nodes to form crystalline, porous MOFs. nih.govresearchgate.net These 5-SIPA-Li-based MOFs could be designed with pores that facilitate rapid lithium-ion transport. Furthermore, the lithium salt is already an integral part of the structure, which could simplify the fabrication of MOF-based solid electrolytes. Research on similar systems has shown that postsynthetic modification of MOFs containing carboxylic acid groups with lithium hydroxide (B78521) can significantly enhance lithium ionic conductivity. nih.gov

The table below summarizes the integrated properties that 5-SIPA-Li can impart to new materials.

Table 1: Integrated Properties Imparted by 5-SIPA-Li in Novel Materials

| Property | Contributing Functional Group(s) | Resulting Material Characteristic | Potential Application Area |

|---|---|---|---|

| Polymerization | Two Carboxylic Acid Groups | Forms polyester backbone | Polymers, Coatings, Adhesives |

| Hydrophilicity / Dispersibility | Sulfonate Group (SO₃⁻Li⁺) | Enables polymer dispersion in water | Water-based coatings, "Green" adhesives |

| Ionic Conductivity | Sulfonate Group (SO₃⁻Li⁺) | Facilitates lithium-ion transport | Solid Polymer Electrolytes, Battery Separators |

| Structural Linkage | Carboxylic Acid Groups | Forms framework with metal ions | Metal-Organic Frameworks (MOFs) |

| Cationic Dyeability | Sulfonate Group (SO₃⁻Li⁺) | Provides sites for cationic dyes to attach | Performance Textiles, Dyed Nylon Fibers google.com |

In-Situ Characterization of Reaction Mechanisms and Material Transformations

A deeper, fundamental understanding of the chemical processes involving 5-SIPA-Li is crucial for optimizing its use. While end-product characterization is common, future research will benefit immensely from the in-situ characterization of reactions and material formation as they occur. Such studies provide real-time data on reaction kinetics, intermediate species, and phase transformations, enabling precise control over the final material's properties.

Emerging research opportunities include:

Real-Time Spectroscopic Analysis: Employing techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy during the polymerization of 5-SIPA-Li would allow researchers to monitor the consumption of monomer and the formation of the polyester backbone in real time. This data is invaluable for optimizing reaction times and temperatures.

Studying MOF Nucleation and Growth: Using techniques like in-situ X-ray diffraction (XRD) could reveal the mechanisms of how 5-SIPA-Li-based MOFs nucleate and grow. Understanding this process is key to controlling the crystallinity, particle size, and defect density of the final MOF material.

Computational Modeling: Advanced computational methods, such as Density Functional Theory (DFT), can be used to model the interactions between 5-SIPA-Li and other components at a molecular level. rsc.org These simulations can predict material properties, elucidate reaction pathways, and guide experimental work, complementing in-situ studies by providing insights into phenomena that are difficult to observe directly.

Advanced Engineering of 5-SIPA-Li Based Materials for Targeted Applications

Building on the development of novel materials, the next frontier is the advanced engineering of these materials to meet the stringent demands of specific, high-value applications. This involves fine-tuning the material's structure and properties at the molecular level.

Engineered Polymers for Performance Textiles and Coatings: In the field of polymers, 5-SIPA-Li is used to enhance the cationic dyeability of fibers like nylon. google.com Advanced engineering would involve copolymerizing 5-SIPA-Li with other specialized monomers to create multi-functional textiles. For instance, one could design a polymer that is simultaneously dyeable, flame-retardant, and has enhanced mechanical strength. In coatings, controlling the concentration of 5-SIPA-Li in the polyester can precisely modulate the hydrophilicity and adhesion of the final product.

Tailored Materials for High-Performance Batteries: For energy storage applications, engineering the architecture of 5-SIPA-Li-based materials is paramount.

Optimizing Porosity in MOFs: The performance of a MOF-based electrolyte is directly related to its porous structure. Future work will focus on synthesizing 5-SIPA-Li MOFs with tailored pore sizes and interconnected channels to maximize lithium-ion mobility while physically blocking the formation of lithium dendrites—a common failure mechanism in lithium-metal batteries. smu.edu.sgresearchgate.net

Controlling Interfacial Properties: The interface between the electrolyte and the electrodes is critical for battery performance. mdpi.com Materials derived from 5-SIPA-Li can be engineered to form a stable and efficient interface. For example, a thin, 5-SIPA-Li-based polymer coating on an electrode could suppress side reactions and improve the long-term cycling stability of the battery. Research has shown that polymer coatings are an effective strategy for enhancing electrochemical performance. researchgate.net The goal is to create materials with a wide electrochemical stability window and high ionic conductivity, enabling the use of high-voltage cathodes and high-capacity lithium-metal anodes. mdpi.comnih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation / Synonym |

|---|---|

| 5-Sulfoisophthalic acid monolithium salt | 5-SIPA-Li, LiSIPA |

| 5-Sulfoisophthalic acid | HSIPA |

| Acetic Acid | - |

| Sulfate Ester | - |

| Lithium Hydroxide | LiOH |

| Benzene-1,3,5-tricarboxylic acid | - |

| Copper | Cu |

Q & A

Q. What are the optimal synthesis routes for 5-sulfoisophthalic acid monolithium salt, and how do reaction conditions influence yield?

The compound can be synthesized via sulfonation of isophthalic acid or direct neutralization of 5-sulfoisophthalic acid with lithium hydroxide. Evidence from synthesis protocols indicates a yield of ~92% when using 5-sulfoisophthalic acid as a precursor under controlled pH (6.5–7.0) and low-temperature conditions (≤40°C) to avoid side reactions . Solvent selection (e.g., aqueous vs. mixed-solvent systems) also impacts crystallinity and purity.

Q. What characterization techniques are critical for verifying the structural integrity of this compound?

Key methods include:

- FT-IR spectroscopy : Confirms sulfonate (SO₃⁻) stretching bands at ~1040 cm⁻¹ and carboxylate (COO⁻) vibrations at ~1600 cm⁻¹ .

- Elemental analysis : Validates Li⁺ content (target ~2.7% by mass) and sulfur stoichiometry .

- XRD : Matches experimental patterns with reference data (e.g., monoclinic P21/n space group for coordination polymers) .